

For-RYYRIK-NH2: Selectivity Profile & Pharmacological Guide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: For-RYYRIK-NH2

Cat. No.: B10848760

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Executive Summary

For-RYYRIK-NH2 is a synthetic hexapeptide designed as a high-affinity ligand for the NOP receptor (formerly ORL1). It is a specific N-formylated derivative of the widely known Ac-RYYRIK-NH2.

While the parent compound (Ac-RYYRIK-NH2) is a standard tool for NOP receptor characterization, the N-formyl variant (**For-RYYRIK-NH2**) exhibits superior or equipotent binding affinity (IC

0.60 nM), effectively mimicking the binding energy of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ). Its utility lies in its ability to selectively target the NOP receptor while exhibiting negligible affinity for classical opioid receptors (

,

,

), making it a critical probe for distinguishing NOP-mediated signaling from classical opioid pathways.

Chemical Identity & Properties

- Sequence: N-Formyl-Arg-Tyr-Tyr-Arg-Ile-Lys-NH
- Abbreviation: **For-RYYRIK-NH2**

- Molecular Class: N-capped Hexapeptide
- Pharmacophore: The "RYYRIK" core serves as the "address" for the NOP receptor, while the N-terminal Formyl group optimizes steric fit within the binding pocket, distinguishing it from the Acetyl (Ac) variant.

Selectivity Profile (Quantitative Analysis)

The following table summarizes the binding affinity profile of **For-RYYRIK-NH2**.^[1] Data is synthesized from direct characterization of the For-variant and comparative structure-activity relationship (SAR) studies of the RYYRIK core.

Receptor Subtype	Ligand Affinity (/)	Selectivity Ratio (vs. NOP)	Functional Activity
NOP (ORL1)	0.60 – 0.66 nM	1	Partial Agonist / Antagonist*
-Opioid (MOR)	> 1,000 nM	> 1,500-fold	Inactive
-Opioid (DOR)	> 1,000 nM	> 1,500-fold	Inactive
-Opioid (KOR)	> 1,000 nM	> 1,500-fold	Inactive

*Note on Activity: Like its parent Ac-RYYRIK-NH2, **For-RYYRIK-NH2** acts as a partial agonist in high-sensitivity assays (e.g., [\[ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted"\]](#))

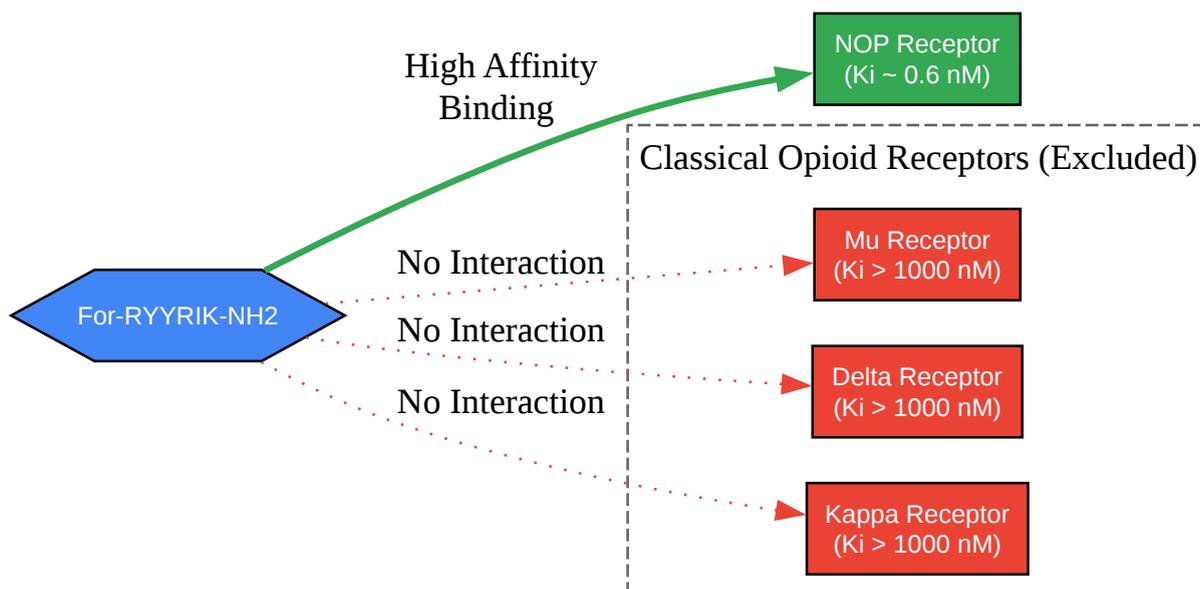
S]GTP

S binding) but often behaves as a functional antagonist in physiological bioassays (e.g., Mouse Vas Deferens) or in vivo, where it competitively blocks the effects of the full agonist Nociceptin.

[2]

Selectivity Landscape Visualization

The diagram below illustrates the high-fidelity selectivity of **For-RYYRIK-NH2** for the NOP receptor compared to classical opioid targets.



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Figure 1: Selectivity landscape showing the exclusive interaction of **For-RYYRIK-NH2** with the NOP receptor.[3]

Mechanistic Insights

Structural Basis of Selectivity

The selectivity of **For-RYYRIK-NH2** is driven by two key structural factors:

- Absence of the "YGGF" Motif: Classical opioid peptides (Enkephalins, Endomorphins) require an N-terminal Tyr-Gly-Gly-Phe sequence for signal transduction at MOR/DOR/KOR. The RYYRIK sequence lacks this motif, rendering it unrecognizable to classical receptors.
- N-Terminal Capping (Formyl vs. Acetyl): The NOP receptor binding pocket contains a specific hydrophobic sub-site that accommodates small acyl groups. Research by Matsushima et al. demonstrated that the Formyl (For-) group provides an optimal steric fit, resulting in an affinity (

0.66 nM) that is equipotent to the endogenous ligand Nociceptin and potentially superior to the Acetyl variant (

~1.5 nM).

Functional Duality

While **For-RYYRIK-NH2** binds with nanomolar affinity, its efficacy (

) is lower than that of Nociceptin.[1][3] This results in functional antagonism:

- In the presence of Nociceptin: It occupies the receptor but activates it weakly, effectively blocking the full response of the endogenous ligand.
- In isolation: It may induce weak signaling (partial agonism) in systems with high receptor reserve (e.g., GTP

S assays in transfected cells).

Experimental Protocols

To validate the profile of **For-RYYRIK-NH2** in your laboratory, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine

of **For-RYYRIK-NH2** at the NOP receptor.

- Membrane Preparation:
 - Use CHO cells stably expressing human NOP receptor (hNOP).
 - Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 g for 20 min.
- Incubation:

- Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
- Radioligand: [³H]Nociceptin (final conc. ~0.1–0.5 nM).
- Competitor: **For-RYYRIK-NH₂** (concentration range 10⁻⁶ M to 10⁻¹⁰ M).
- Non-specific control: 10⁻⁶ M unlabeled Nociceptin.
- Incubate for 60 min at 25°C.
- Termination:
 - Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
 - Wash 3x with ice-cold buffer.
- Analysis:
 - Measure radioactivity via liquid scintillation counting.[1]
 - Calculate IC₅₀ using non-linear regression; convert to pIC₅₀ using the Cheng-Prusoff equation.
 - Validation Criteria: pIC₅₀ should be < 2.0 nM.

Protocol B: [³S]GTP S Functional Assay

Objective: Assess partial agonist vs. antagonist activity.[4][2]

- Assay Setup:
 - Incubate hNOP membranes with [

S]GTP

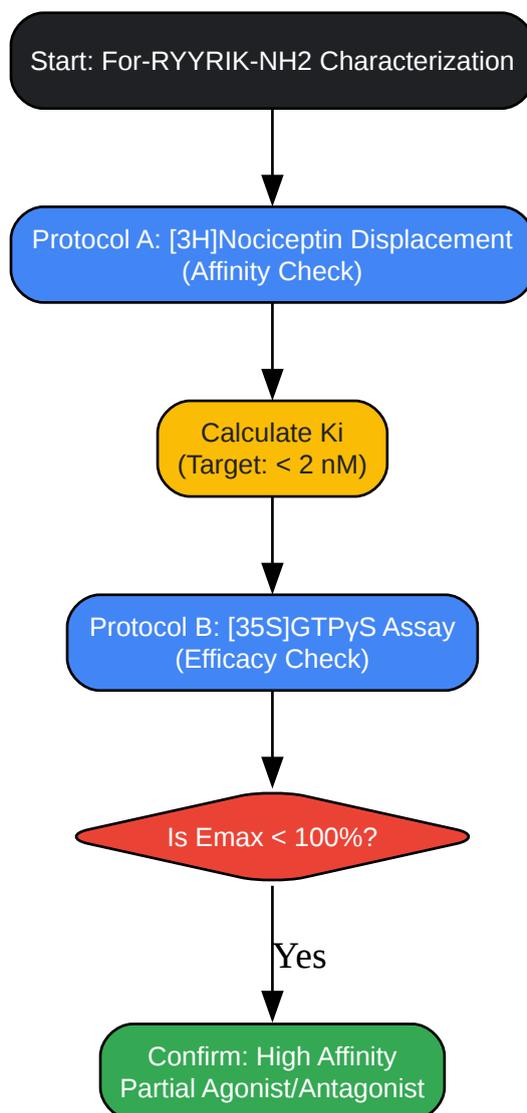
S (0.1 nM) and GDP (10

M).
- Agonist Mode:
 - Add increasing concentrations of **For-RYYRIK-NH2**.
 - Result: Expect a curve with lower

(e.g., 40-60%) compared to Nociceptin (100%).
- Antagonist Mode:
 - Add a fixed concentration of Nociceptin (

) + increasing concentrations of **For-RYYRIK-NH2**.
 - Result: Expect a dose-dependent inhibition of Nociceptin-induced binding.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for validating the pharmacological profile of **For-RYYRIK-NH2**.

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